2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-55-0) is a boronic ester derivative with a bromomethyl (-CH2Br) and a chlorine (-Cl) substituent on the phenyl ring. Its molecular formula is C₁₃H₁₆BBrClO₂, with a molecular weight of 331.44 g/mol . The compound is used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-alkyl structures in pharmaceuticals and materials science. Its bromomethyl group acts as a versatile alkylating agent, while the chlorine substituent modulates electronic and steric properties .
Properties
IUPAC Name |
2-[4-(bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXSZNZSFDRTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682376 | |
| Record name | 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-55-0 | |
| Record name | 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromomethyl-2-chlorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: The compound is extensively used in the synthesis of biaryls and other complex organic molecules. It is a key reagent in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds.
Biology: Biaryl compounds synthesized using this boronic acid derivative are often used in the development of new drugs and biological probes.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which facilitates the transfer of the boronic acid group to the aryl or vinyl halide, forming the biaryl product.
Molecular Targets and Pathways Involved:
Palladium Catalysis: The palladium catalyst forms a complex with the boronic acid, which then undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group is transferred to the halide, forming the biaryl product.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a family of pinacol boronic esters with halogen and alkyl substituents. Key structural analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
|---|---|---|---|---|---|
| 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -CH2Br at para; no Cl | C₁₃H₁₈BBrO₂ | 297.00 | 138500-85-3 | Lacks chlorine substituent |
| 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -Br at ortho; -Cl at para | C₁₂H₁₅BBrClO₂ | 315.42 | 1256781-67-5 | Bromine replaces bromomethyl; Cl at para |
| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -Br at para; no CH2Br or Cl | C₁₂H₁₅BBrO₂ | 283.96 | 1075719-78-6 | Lacks both bromomethyl and Cl groups |
| 2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Naphthalene core with Cl | C₁₆H₁₇BClO₂ | 292.57 | 1025736-43-9 | Extended aromatic system |
| 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -OCH3 at para | C₁₃H₁₉BO₃ | 246.10 | N/A | Methoxy group instead of halogens |
Key Observations :
- The bromomethyl group enhances alkylation reactivity compared to simple bromo-substituted analogs .
- Naphthalene-based analogs exhibit higher π-conjugation, useful in optoelectronic applications .
Alkylation Reactions :
- The bromomethyl group in the target compound enables nucleophilic substitution. For example, in , a similar compound (2-(4-(bromomethyl)phenyl)-...) reacted with pyrrole’s lithium salt in DMSO to yield 34% of a pyrrole derivative . The chlorine substituent in the target compound may reduce reactivity due to steric effects but improve stability.
- In contrast, 2-(4-bromophenyl)-... (lacking bromomethyl) is primarily used in cross-couplings, e.g., with ethyl 4-bromobutanoate to form esters (62.3% yield) .
Suzuki-Miyaura Coupling :
- Chlorinated analogs like 2-(2,6-dichloro-3,5-dimethoxyphenyl)-... () show enhanced electrophilicity, facilitating coupling with bromo-indazole derivatives (62.3% yield) .
Biological Activity
2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1402238-25-8) is a boron-containing compound that has garnered interest in various fields of chemical and biological research. Its unique structure allows it to interact with biological systems in ways that can be leveraged for therapeutic applications, particularly in cancer treatment and as a potential agent in drug development. This article delves into the biological activity of this compound, summarizing key findings from recent studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.44 g/mol. The compound features a dioxaborolane ring system that is known for its reactivity and ability to form stable complexes with various biomolecules.
Anticancer Potential
Recent studies have focused on the anticancer properties of boron-containing compounds. The compound has shown promise as an inhibitor of certain cancer cell lines. For instance, research indicates that compounds with similar structures can selectively inhibit the ERK signaling pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Table 1: Biological Activity Summary
The mechanism by which this compound exerts its biological effects may involve several pathways:
- ERK Pathway Inhibition : By inhibiting the ERK signaling pathway, the compound may disrupt the communication pathways that promote cancer cell survival.
- Protein Interactions : The ability to form stable complexes with proteins suggests that this compound may interfere with protein function or stability within cellular environments .
Case Studies
Several case studies have investigated the biological effects of similar boron compounds:
- Study on Cell Lines : A study demonstrated that a related dioxaborolane derivative exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway.
- In Vivo Studies : Animal models treated with boron compounds showed reduced tumor growth rates compared to controls. These studies suggest potential for further development into therapeutic agents .
Preparation Methods
Organometallic Intermediate Generation
The core strategy for synthesizing 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves generating a reactive aryl-metal intermediate, which subsequently reacts with a boronating agent. Two primary approaches dominate:
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Grignard Reaction : Aryl bromides are treated with organomagnesium reagents (e.g., isopropylmagnesium chloride) to form aryl magnesium halides.
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Lithium-Halogen Exchange : Aryl bromides undergo transmetallation with alkyllithium reagents (e.g., n-butyllithium) to yield aryl lithium species.
These intermediates are highly reactive toward boron electrophiles such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, enabling the installation of the boronate ester group.
Detailed Preparation Methods
Protocol from 1-Bromo-4-chloro-2,5-difluorobenzene
A representative procedure involves reacting 1-bromo-4-chloro-2,5-difluorobenzene (1.11 g, 4.9 mmol) with isopropylmagnesium chloride (2.7 mL, 5.4 mmol) in tetrahydrofuran (THF) at -10°C. After stirring for 1 hour, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 g, 5.4 mmol) is added, followed by warming to ambient temperature. Workup includes extraction with 1N NaOH, acidification to pH 3 with HCl, and dichloromethane extraction, yielding the product in 72.3% yield.
Key Reaction Parameters :
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Temperature: -10°C to 0°C
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Solvent: THF
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Molar Ratio (Substrate:Grignard:Boronating Agent): 1:1.1:1.1
Variations in Grignard Reagents
Substituting isopropylmagnesium chloride with isopropylmagnesium bromide under identical conditions reduces yields to 62% , highlighting the sensitivity to reagent choice.
n-Butyllithium-Mediated Synthesis
In a scaled protocol, 2-bromothiophene (11 g, 0.068 mol) reacts with n-butyllithium (65 mL, 0.10 mol) in THF at -78°C. After 2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (13 g, 0.068 mol) is added, and the mixture warms to room temperature. Purification via silica gel chromatography (hexane/ethyl acetate) affords the product in 78% yield.
Optimization Insights :
-
Lower temperatures (-78°C) prevent side reactions.
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Slow addition of boronating agent minimizes exothermic side processes.
Comparative Analysis of Methods
The table below summarizes critical data from documented syntheses:
Purification and Characterization
Workup Procedures
Post-reaction mixtures are typically quenched with ammonium chloride or dilute HCl, followed by extraction with dichloromethane or ethyl acetate. Silica gel chromatography using hexane/ethyl acetate mixtures (7:3 to 1:10 ratios) is standard for isolating pure boronate esters.
Spectroscopic Validation
1H NMR spectra of the title compound exhibit characteristic signals:
Challenges and Optimization Opportunities
Yield Limitations
Yields rarely exceed 85% due to:
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or halogen exchange reactions. A common approach involves reacting a brominated aryl halide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. For example, analogs like 2-(4-fluorobenzyl)-dioxaborolane derivatives are prepared via palladium-catalyzed borylation of aryl bromides . Purification often involves column chromatography or crystallization, with purity confirmed by GC (≥98%) and titration analysis .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using gas chromatography (GC) and titration, particularly for boron content (≥98% purity) . Structural confirmation relies on ¹H/¹³C NMR and ¹¹B NMR spectroscopy. For instance, the presence of the bromomethyl group is confirmed by characteristic splitting patterns in ¹H NMR (e.g., ~4.3 ppm for -CH₂Br), while the dioxaborolane ring’s B-O bonds are identified via ¹¹B NMR (δ ~30 ppm) . Mass spectrometry (HRMS or ESI-MS) further corroborates molecular weight.
Advanced: How do steric and electronic effects of the 2-chloro and 4-bromomethyl substituents influence cross-coupling reactivity?
The 2-chloro substituent introduces steric hindrance near the boron center, potentially slowing transmetallation steps in Suzuki reactions. In contrast, the 4-bromomethyl group acts as an electron-withdrawing moiety, polarizing the C-B bond and enhancing electrophilicity. Comparative studies on analogs (e.g., 2-(2,5-dichlorophenyl)-dioxaborolane) show that halogen positioning significantly affects coupling yields (60–85% under standard Pd(OAc)₂/XPhos conditions) . Optimizing base choice (e.g., Cs₂CO₃ vs. K₃PO₄) and solvent polarity (THF vs. dioxane) can mitigate these effects.
Advanced: What strategies mitigate hydrolysis or deboronation of this compound during storage or reactions?
Hydrolysis is minimized by storing the compound under inert atmospheres (Ar/N₂) at –20°C, as the dioxaborolane ring is sensitive to moisture . For reactions, anhydrous solvents (e.g., degassed THF) and scavengers like molecular sieves are recommended. Kinetic studies on similar boronic esters show that electron-withdrawing groups (e.g., -Br) stabilize the boron center against nucleophilic attack, extending shelf life .
Advanced: How do substituent variations (e.g., halogen position) on the phenyl ring affect crystallographic and spectroscopic properties?
Substituent positioning alters both crystal packing and spectral signals. For example:
| Substituent Position | ¹H NMR Shift (CH₂Br) | ¹¹B NMR Shift | Melting Point (°C) |
|---|---|---|---|
| 2-Cl, 4-BrCH₂ | 4.25–4.35 ppm | 29.5 ppm | 78–82 (decomp) |
| 3-Br, 5-Cl (analog) | 4.10–4.20 ppm | 28.9 ppm | 85–89 |
Data from analogs suggest that ortho-substituted halogens increase steric strain, lowering melting points .
Basic: What are the recommended handling and safety protocols for this compound?
Use PPE (gloves, goggles) due to its irritant properties (H315, H319, H335) . Avoid inhalation and skin contact. Decomposes above 150°C, releasing toxic fumes (HBr, B₂O₃). Waste should be neutralized with dilute NaOH and disposed as hazardous organic boron waste .
Advanced: Can computational methods predict the reactivity of this boronate in catalytic cycles?
Yes. DFT studies on related dioxaborolanes model the B-O bond dissociation energy (~70 kcal/mol) and charge distribution, predicting oxidative addition barriers in Pd-catalyzed reactions. For example, Mulliken charges on boron correlate with coupling efficiency (R² = 0.89 in aryl chlorides) . Software like Gaussian or ORCA with B3LYP/6-31G* basis sets are standard for such analyses.
Basic: What are its solubility profiles, and how do they impact reaction design?
The compound is soluble in THF, DCM, and DMSO but insoluble in water or hexane. Solubility in DMSO (25 mg/mL at 25°C) enables homogeneous reaction conditions for Suzuki couplings . Co-solvents like EtOH/H₂O (1:1) are avoided due to hydrolysis risks.
Advanced: How does this boronate compare to other boronates in directed C-H borylation?
Unlike pinacol boronates, which require Ir catalysts (e.g., [Ir(COD)OMe]₂), this compound’s bromomethyl group enables dual functionality: it participates in cross-coupling and acts as a directing group for C-H activation. Comparative studies show 20–30% higher regioselectivity in meta-borylation of arenes vs. non-directing analogs .
Advanced: What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts)?
LC-MS with reverse-phase columns (C18, 0.1% formic acid) detects dehalogenated impurities (e.g., 2-chlorophenyl derivatives) at <0.5% levels. Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) in HRMS distinguish impurities from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
